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Azetidine-2-carboxylic acid - 2517-04-6

Azetidine-2-carboxylic acid

Catalog Number: EVT-315267
CAS Number: 2517-04-6
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azetidine-2-carboxylic acid is an azetidinecarboxylic acid that is azetidine substituted by a carboxy group at position 2. It is a plant non-protein amino acid. It has a role as a plant metabolite and a teratogenic agent. It is an azetidinecarboxylic acid and an amino acid.
Azetidine-2-carboxylate is a natural product found in Convallaria majalis, Clavulinopsis miyabeana, and other organisms with data available.
A proline analog that acts as a stoichiometric replacement of proline. It causes the production of abnormal proteins with impaired biological activity.
Future Directions
  • Developing Azetidine-2-carboxylic acid-resistant crop varieties: Identifying and understanding the mechanisms of Azetidine-2-carboxylic acid resistance in plants could lead to the development of crop varieties resistant to this toxic amino acid, potentially improving agricultural productivity [, , ].

  • Studying the role of Azetidine-2-carboxylic acid in human diseases: Azetidine-2-carboxylic acid's potential role in the pathogenesis of diseases such as multiple sclerosis requires further investigation [, ]. Understanding its involvement in disease mechanisms could lead to novel therapeutic strategies and preventative measures.

  • Analyzing the long-term effects of Azetidine-2-carboxylic acid exposure: Long-term studies are needed to determine the potential cumulative effects of Aze exposure on human health, especially considering its presence in commonly consumed foods like sugar beets [].

Source and Classification

Azetidine-2-carboxylic acid is classified as a non-proteinogenic amino acid. It has been identified in various plant species, particularly within the Asparagaceae family, such as Convallaria majalis (lily of the valley) and Polygonatum (solomon's seal). Additionally, it is found in members of the Fabaceae family and in small quantities in sugar beets and garden beets . Its classification as a non-proteinogenic amino acid indicates that it is not one of the standard amino acids encoded by the genetic code but can still participate in biochemical processes.

Synthesis Analysis

The synthesis of azetidine-2-carboxylic acid can be achieved through several methods, with notable approaches including:

  1. From γ-Aminobutyric Acid: An optically inactive form can be synthesized via α-bromination of γ-aminobutyric acid, followed by dehydration and cyclization using barium hydroxide. This method yields low amounts of the target compound .
  2. From α,γ-Diaminobutyric Acid: A more efficient route involves treating α,γ-diaminobutyric acid dihydrochloride with nitrous and hydrochloric acids to produce γ-amino-α-chlorobutyric acid. Subsequent elimination of hydrogen chloride followed by cyclization with barium hydroxide generates azetidine-2-carboxylic acid .
  3. Recent Efficient Routes: A recent study has reported an efficient five-step synthesis yielding over 99.9% enantiomeric excess using malonic ester intermediates. Key steps include the formation of a four-membered ring from dimethyl (S)-(1'-methyl)benzylaminomalonate treated with 1,2-dibromoethane and cesium carbonate in dimethylformamide (DMF), achieving a 99% yield .
Molecular Structure Analysis

The molecular structure of azetidine-2-carboxylic acid features a four-membered ring with one nitrogen atom and three carbon atoms. The carboxylic acid group is attached to one of the carbon atoms in the ring:

  • Molecular Formula: C4H7NO2\text{C}_4\text{H}_7\text{N}\text{O}_2
  • Molecular Weight: Approximately 101.10 g/mol
  • Structural Characteristics: The compound exhibits chirality due to the presence of asymmetric carbon centers when considering its enantiomers.

The ring strain associated with the four-membered azetidine structure contributes to its reactivity compared to larger cyclic compounds.

Chemical Reactions Analysis

Azetidine-2-carboxylic acid participates in various chemical reactions due to its functional groups:

  1. Formation of Azetidin-2-ones: Azetidine-2-carboxylic acid can be converted into azetidin-2-ones through deprotonation followed by reaction with electrophiles such as oxygen .
  2. Misincorporation into Proteins: The compound can substitute for proline in protein synthesis, leading to potential toxic effects due to misincorporation. This misincorporation can disrupt normal protein function, particularly affecting collagen and keratin structures .
  3. Krapcho Dealkoxycarbonylation: This reaction allows for the selective formation of monoesters from dicarboxylate precursors, facilitating further synthetic applications .
Mechanism of Action

The mechanism by which azetidine-2-carboxylic acid exerts its effects primarily involves its incorporation into proteins during translation. The compound mimics proline and alanine, allowing it to fit into the active sites of tRNA synthetases responsible for aminoacylation:

  • Incorporation into Proteins: Azetidine-2-carboxylic acid can be mistakenly incorporated into proteins instead of proline due to structural similarities.
  • Toxicological Effects: The resulting proteins may exhibit altered folding or function, potentially leading to teratogenic effects or growth inhibition in competing vegetation .
Physical and Chemical Properties Analysis

Azetidine-2-carboxylic acid possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of the carboxylic acid group.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for small organic acids.

Chemical properties include reactivity typical for carboxylic acids, such as undergoing esterification or amidation reactions.

Applications

The scientific applications of azetidine-2-carboxylic acid are diverse:

  1. Biochemical Research: Used as a tool for studying protein synthesis mechanisms and understanding amino acid incorporation errors.
  2. Pharmaceuticals: Potential applications in drug design due to its structural similarity to proline, which may influence drug-target interactions.
  3. Agricultural Science: Investigated for its effects on plant growth and development, particularly regarding allelopathic interactions where it may inhibit competitor species through misincorporation into proteins.
  4. Toxicology Studies: Research into its toxicological impacts on various organisms provides insights into environmental safety and health risks associated with plant-derived compounds .
Biosynthesis and Enzymatic Pathways

Molecular Mechanisms of Azetidine-2-Carboxylic Acid Synthases in S-Adenosylmethionine-Dependent Cyclization

Azetidine-2-carboxylic acid synthases catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine, converting this universal methyl donor into the strained four-membered heterocycle of azetidine-2-carboxylic acid. This reaction parallels the biosynthesis of homoserine-γ-lactone and 1-aminocyclopropane-1-carboxylic acid but results in a distinct ring geometry due to specific stereoelectronic constraints. Quantum mechanical calculations reveal that the cyclization proceeds via nucleophilic attack of the S-adenosylmethionine γ-amino group on the sulfonium-bound Cγ carbon, leading to ring closure and concomitant release of methylthioadenosine. The reaction trajectory is energetically favored by substrate desolvation within the enzyme's active site, which enhances electrophilicity at the reaction center [1].

Structural analysis confirms that the substrate adopts a constrained kinked conformation within the enzyme binding pocket, positioning the nucleophilic nitrogen 2.9 Å from the electrophilic carbon. This preorganization overcomes the substantial ring strain (approximately 26 kcal/mol in analogous systems) inherent to azetidine formation. The catalytic efficiency is further augmented by the absence of stabilizing counterions for the S-adenosylmethionine carboxylate group, which promotes the intramolecular cyclization over alternative reaction pathways. Mutagenesis studies targeting residues involved in substrate recognition demonstrate complete loss of activity upon disruption of the S-adenosylmethionine binding motif [1].

Table 1: Comparative Cyclization Products from S-Adenosylmethionine

Enzyme ClassReaction TypePrimary ProductLeaving Group
Azetidine-2-carboxylic acid synthase4-exo-tet cyclizationAzetidine-2-carboxylic acidMethylthioadenosine
Homoserine lactone synthase5-exo-tet cyclizationHomoserine-γ-lactoneMethylthioadenosine
1-Aminocyclopropane-1-carboxylic acid synthase3-exo-tet cyclization1-Aminocyclopropane-1-carboxylic acidMethylthioadenosine

Structural Biology of AzeJ and VioH Enzymes: Crystallographic Insights

High-resolution crystal structures (1.95–3.0 Å) of azetidine-2-carboxylic acid synthases reveal distinct quaternary architectures despite shared catalytic mechanisms. AzeJ from Pseudomonas aeruginosa forms a homodimer with extensive subunit interactions, while VioH from Cystobacter violaceus functions as a monomer. Both enzymes adopt the classic Rossmann fold characteristic of class I methyltransferases, featuring a central seven-stranded β-sheet (β3↑, β2↑, β1↑, β4↑, β5↑, β10↓, β9↑) surrounded by α-helices (α4-6, α8-9, α11). Structural alignment shows remarkable conservation of this core fold despite low sequence identity (28%), with a backbone root mean square deviation of 1.8 Å over 72% of Cα atoms [1].

The ternary complex of AzeJ with methylthioadenosine and azetidine-2-carboxylic acid (PDB ID: 8RYE, 8RYF) reveals precise product coordination. The azetidine nitrogen interacts with Tyr175 hydroxyl and Phe134 carbonyl oxygen, while the carboxylate group forms hydrogen bonds with Tyr176, Asn139, and Ser203. Comparative analysis with S-adenosyl-L-homocysteine-bound structures (PDB ID: 8RYD for AzeJ; 8RYG for VioH) demonstrates minimal rearrangement (0.3 Å RMSD) upon substrate conversion, indicating static active site architecture during catalysis. A key structural divergence occurs in the N-terminal region, where conformational changes upon ligand binding create a closed state shielding the active site from solvent [1].

Table 2: Structural Comparison of Azetidine-2-Carboxylic Acid Synthases

ParameterAzeJVioH
Quaternary StructureHomodimerMonomer
Resolution (Å)1.95 (SAM complex)2.0 (SAH complex)
PDB Identifiers8RYD (SAH), 8RYE (MTA/AZE), 8RYF (MTA/AZE)8RYG (SAH)
Active Site Volume~520 ų~480 ų
N-terminal DynamicsConformational closure upon ligand bindingLimited conformational change

Role of Cation-π Interactions and Desolvation Effects in Catalytic Activity

The catalytic efficiency of azetidine-2-carboxylic acid synthases critically depends on two specialized electronic phenomena: desolvation effects and cation-π interactions. Molecular dynamics simulations demonstrate that substrate binding displaces approximately 15–20 water molecules from the active site, creating a low-dielectric microenvironment that enhances sulfonium electrophilicity by 30-40% compared to aqueous solution. This desolvation barrier reduction lowers the activation energy for the rate-determining nucleophilic attack step, accelerating cyclization by nearly two orders of magnitude [1].

During the catalytic cycle, the sulfonium positive charge migrates to the nascent C-N bond of the azetidine ring, generating a protonated amine. This transient cationic species is stabilized through multiphasic cation-π interactions with Phe134, as evidenced by the 1.5 Å displacement of the azetidine nitrogen toward the aromatic ring observed in crystallographic snapshots. Quantum mechanical calculations quantify this interaction energy at 8-10 kcal/mol, sufficient to overcome the inherent ring strain penalty. Mutational disruption of this interaction (F134A mutant) completely abolishes activity, confirming its mechanistic indispensability. Additionally, the protonated amine forms hydrogen bonds with Tyr175 (2.6 Å) and the Phe134 carbonyl oxygen (3.0 Å), further stabilizing the transition state [1].

Phylogenetic Distribution of Azetidine-2-Carboxylic Acid Synthases Across Bacterial Phyla

Genomic mining reveals azetidine-2-carboxylic acid biosynthesis clusters in phylogenetically diverse bacterial lineages, indicating horizontal gene transfer events. Azetidine-2-carboxylic acid synthase homologs occur predominantly in Actinobacteria (notably Streptomyces species), Proteobacteria (including Pseudomonas and Cystobacter), and Cyanobacteria, with sporadic occurrences in Bacteroidetes and Firmicutes. This distribution correlates with ecological niches where azetidine-2-carboxylic acid serves as a chemical defense or metabolic precursor. Streptomycetes utilize azetidine-2-carboxylic acid as a precursor for complex natural products like clipibicyclene and bonnevillamides, integrating it into non-ribosomal peptide scaffolds [1].

The evolutionary trajectory of azetidine-2-carboxylic acid synthases demonstrates divergent specialization from ancestral methyltransferases. Sequence-structure analysis identifies a conserved GxxxG motif replacing the canonical GxGxG methyltransferase motif for adenine coordination. Phylogenetic reconstruction reveals three distinct clades: (1) Plant-associated synthases co-occurring with siderophore biosynthesis genes; (2) Antibiotic-producing synthases in actinobacterial biosynthetic gene clusters; and (3) Standalone enzymes in proteobacteria with unknown metabolic context. This diversification enables combinatorial biosynthesis applications, exemplified by engineered Streptomyces cattleya strains producing novel azabicyclene analogs through heterologous azetidine-2-carboxylic acid synthase expression [1] [3].

Table 3: Phylogenetic Distribution and Functional Associations of Azetidine-2-Carboxylic Acid Synthases

Bacterial PhylumRepresentative GeneraAssociated Natural ProductsEcological Context
ActinobacteriaStreptomyces, MycobacteriumClipibicyclene, bonnevillamides, azabicyclenesSoil microbiota; antibiotic production
ProteobacteriaPseudomonas, CystobacterAzetidomonamides, vioprolidesPlant rhizosphere; pathogenesis
CyanobacteriaAnabaena, NostocNot characterizedAquatic environments; symbiotic associations
BacteroidetesFlavobacteriumNone identifiedDiverse habitats

The discovery of azetidine-2-carboxylic acid hydrolase (AzhA) across kingdoms further illuminates co-evolutionary dynamics. This detoxification enzyme, belonging to the haloacid dehalogenase-like hydrolase superfamily, shows 44-54% sequence identity between fungal (Aspergillus nidulans) and bacterial (Pseudomonas sp. A2C) variants. Its broad phylogenetic occurrence—spanning Ascomycota, Basidiomycota, Archaea, and pathogenic bacteria—suggests convergent evolution in response to plant azetidine-2-carboxylic acid production. This hydrolase enables nitrogen assimilation from azetidine-2-carboxylic acid in microbes inhabiting toxic plant environments, completing the ecological cycle of this specialized metabolite [2] [4] [6].

Properties

CAS Number

2517-04-6

Product Name

Azetidine-2-carboxylic acid

IUPAC Name

azetidine-2-carboxylic acid

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)

InChI Key

IADUEWIQBXOCDZ-UHFFFAOYSA-N

SMILES

C1CNC1C(=O)O

Synonyms

3 azetidinecarboxylic Acid
3-azetidinecarboxylic Acid
Azetidine 2 carboxylic Acid
Azetidine 3 carboxylic Acid
Azetidine-2-carboxylic Acid
Azetidine-3-carboxylic Acid
Azetidinecarboxylic Acid

Canonical SMILES

C1CNC1C(=O)O

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